9-Oxa-1-thia-4-azaspiro[5.5]undecane
Overview
Description
9-Oxa-1-thia-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes oxygen, sulfur, and nitrogen atoms. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-1-thia-4-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production techniques in the future.
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-1-thia-4-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
9-Oxa-1-thia-4-azaspiro[5.5]undecane has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent due to its inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis . Additionally, this compound has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase (sEH), making it a valuable candidate for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 9-Oxa-1-thia-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Oxa-1-thia-4-azaspiro[5.5]undecane include other spirocyclic structures such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic framework but differ in the specific substituents and functional groups attached to the core structure .
Uniqueness: The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within a spirocyclic framework. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
9-oxa-1-thia-4-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRDZRKSMBTGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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